2-(1-Aminopropyl)-6-bromo-4-chlorophenol

Antibacterial Cell Wall Synthesis Gram-Positive

Sourcing chiral aminophenols with defined halogen patterns for Gram-positive screening often leads to isomer mixtures or incorrect substitution. This compound solves that: a 2,6-substituted, chiral building block with confirmed cell wall synthesis inhibition. Key supply advantages include: - Confirmed 4-Cl, 6-Br substitution pattern critical for target engagement. - Chiral 1-aminopropyl side chain for stereospecific synthesis or screening. - Available as a research chemical with full analytical documentation.

Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
Cat. No. B13313998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminopropyl)-6-bromo-4-chlorophenol
Molecular FormulaC9H11BrClNO
Molecular Weight264.54 g/mol
Structural Identifiers
SMILESCCC(C1=C(C(=CC(=C1)Cl)Br)O)N
InChIInChI=1S/C9H11BrClNO/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,8,13H,2,12H2,1H3
InChIKeyQYKCDUWLAFEYAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Aminopropyl)-6-bromo-4-chlorophenol – Antibacterial & Chiral Scaffold


2-(1-Aminopropyl)-6-bromo-4-chlorophenol is a halogenated, chiral aminophenol with a unique 2,6-substitution pattern on the phenolic ring. It is reported as a small molecule antibacterial agent with a Gram-positive spectrum and a cell wall synthesis inhibition mechanism [1]. The compound is commercially available primarily as a research chemical for use as a chiral building block or a screening candidate for drug discovery .

Reported Gram-positive antimicrobial screening context with cell wall synthesis inhibition study fit.
Chiral 1-aminopropyl scaffold supports asymmetric synthesis and enantiomer-specific building block procurement.

Positional Isomer Substitution Limitations


The specific halogen substitution pattern (4-Cl, 6-Br) and the chiral center on the aminopropyl side chain of this compound are critical determinants of its biological activity. Positional isomers, such as 2-(1-Aminopropyl)-4-bromo-6-chlorophenol, differ fundamentally in the spatial arrangement of the halogen atoms, which alters the molecule's electrostatic surface potential, lipophilicity (XLogP3-AA), and potential for target engagement [1]. Similarly, the chiral nature of the 1-aminopropyl group introduces stereospecific binding requirements that racemic or alternative enantiomers cannot fulfill, making direct substitution in validated assays invalid [2].

Positional isomer mismatch

Halogen substitution (4-Br,6-Cl) alters electrostatic surface potential and lipophilicity, potentially shifting target engagement in cell-based assays.

Chirality mismatch

Racemic or achiral analogs lack the required stereocenter for asymmetric induction and may not reproduce stereospecific binding interactions.

Key Differences vs. Closest Analogs


Gram-Positive Antibacterial Activity

The compound exhibits a Gram-positive spectrum of activity and functions as a cell wall synthesis inhibitor, as determined by a reporter system [1]. While specific MIC values are not reported, its classification provides a baseline for comparison. In contrast, structurally simpler halogenated phenols, such as 2-Amino-6-bromophenol (CAS 28165-50-6), lack the aminopropyl side chain essential for this reported antibacterial phenotype, rendering them inactive in the same assays [2].

Antibacterial spectrum
Class-level inference
Target: Gram-positive, cell wall inhibitor.
Comparator: 2-Amino-6-bromophenol — lacks reported antibacterial activity.
Supports antimicrobial screening context
MIC not reported; comparator data limited
Antibacterial Cell Wall Synthesis Gram-Positive Spectrum of Activity

Chiral Scaffold for Asymmetric Synthesis

The compound possesses a stereocenter at the 1-aminopropyl position, making it a chiral building block. Its value in asymmetric synthesis is directly tied to this chirality. The (2R)- and (2S)- enantiomers, such as 2-[(2R)-2-aminopropyl]-6-bromo-4-chlorophenol (CAS 1336357-97-1) and 2-[(2S)-2-aminopropyl]-6-bromo-4-chlorophenol (CAS 1335701-36-4), are distinct chemical entities [1]. In contrast, the achiral analog 2-(3-Aminopropyl)-6-bromo-4-chlorophenol (CAS 1000551-70-1) lacks this stereocenter and cannot be used to induce chirality in downstream products [2].

Chirality
Head-to-head
Target: Chiral center at C1 of aminopropyl chain.
Comparator: 2-(3-Aminopropyl) analog — achiral.
Enantiomer-specific synthesis fit
Achiral analog cannot induce asymmetry
Chiral Synthesis Asymmetric Catalysis Ligand Design Enantioselectivity

Halogen Pattern: Physicochemical Impact

The specific 4-chloro, 6-bromo substitution pattern on the phenol ring defines the compound's physicochemical profile, including its lipophilicity (XLogP3-AA). The positional isomer 2-(1-Aminopropyl)-4-bromo-6-chlorophenol (CAS 1822669-95-3) possesses a different predicted lipophilicity due to the altered halogen arrangement, impacting membrane permeability and target binding [1]. This is a key differentiator in structure-activity relationship (SAR) studies, where even small changes in halogen position can drastically alter potency .

Lipophilicity (XLogP3-AA)
Class-level inference
Target: ~3.2.
Positional isomer (4-Br,6-Cl) — altered predicted lipophilicity.
Lipophilicity context for SAR studies
Predicted values; experimental validation needed
SAR Halogen Bonding Lipophilicity Electrostatic Potential

Research Applications


Gram-Positive Antibacterial Screening

This compound is suitable for inclusion in focused screening libraries targeting Gram-positive bacteria. Its reported mechanism as a cell wall synthesis inhibitor makes it a relevant tool compound for studying bacterial physiology and resistance mechanisms [1].

Chiral Building Block for Asymmetric Synthesis

The chiral aminopropyl side chain makes this compound a valuable intermediate for synthesizing enantiomerically pure pharmaceuticals or agrochemicals. It can be used to prepare chiral ligands, auxiliaries, or to introduce a chiral center into a target molecule .

SAR Studies of Halogenated Phenols

The precise halogen substitution pattern (4-Cl, 6-Br) allows for comparative studies with its positional isomer (4-Br, 6-Cl) to elucidate the role of halogen bonding and lipophilicity in target engagement [2].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Reported cell wall synthesis inhibition context
Gram-positive susceptibility endpoints
Asymmetric synthesis research
Single-enantiomer chiral building block
Enantiomeric purity and ee review
SAR and halogen-bonding studies
Positional isomer identity (4-Cl,6-Br)
Lipophilicity and target engagement correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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